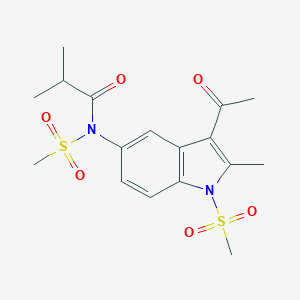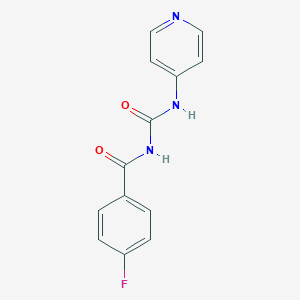
4-fluoro-N-(pyridin-4-ylcarbamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(pyridin-4-ylcarbamoyl)benzamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known by its chemical name, 4F-4'-Pyridylcarbamoylbenzamide, and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(pyridin-4-ylcarbamoyl)benzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 4-fluoro-N-(pyridin-4-ylcarbamoyl)benzamide has no significant toxic effects on normal cells. However, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be responsible for the anti-cancer activity of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-fluoro-N-(pyridin-4-ylcarbamoyl)benzamide in lab experiments is its high potency against cancer cells. This makes it a promising candidate for further research in the field of cancer treatment. However, the limitations of this compound include its low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the research on 4-fluoro-N-(pyridin-4-ylcarbamoyl)benzamide. One potential direction is the development of more potent analogs of this compound. Another direction is the investigation of the mechanism of action of this compound in more detail. Finally, the potential use of this compound in combination with other anti-cancer agents should be explored further.
Conclusion
In conclusion, 4-fluoro-N-(pyridin-4-ylcarbamoyl)benzamide is a promising compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of cancer treatment and has the potential to be developed into a potent anti-cancer agent. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in combination with other anti-cancer agents.
Synthesis Methods
The synthesis of 4-fluoro-N-(pyridin-4-ylcarbamoyl)benzamide has been achieved through various methods. One such method involves the reaction of 4-fluorobenzoyl chloride and 4-aminopyridine in the presence of a base such as triethylamine. This method yields the desired compound in good yields.
Scientific Research Applications
4-fluoro-N-(pyridin-4-ylcarbamoyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo.
properties
Product Name |
4-fluoro-N-(pyridin-4-ylcarbamoyl)benzamide |
|---|---|
Molecular Formula |
C13H10FN3O2 |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
4-fluoro-N-(pyridin-4-ylcarbamoyl)benzamide |
InChI |
InChI=1S/C13H10FN3O2/c14-10-3-1-9(2-4-10)12(18)17-13(19)16-11-5-7-15-8-6-11/h1-8H,(H2,15,16,17,18,19) |
InChI Key |
GEJLTSWROYNIIY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC2=CC=NC=C2)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC2=CC=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



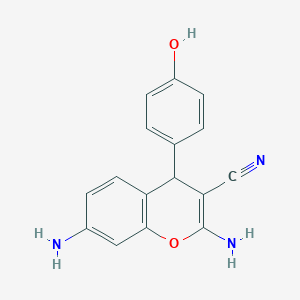
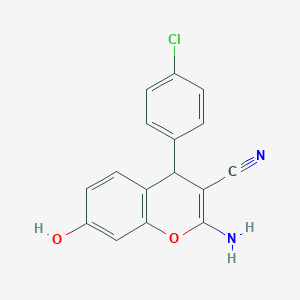
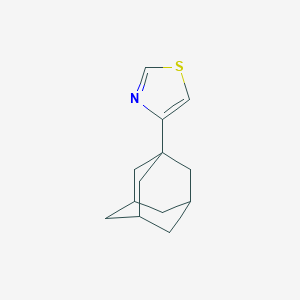
![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)
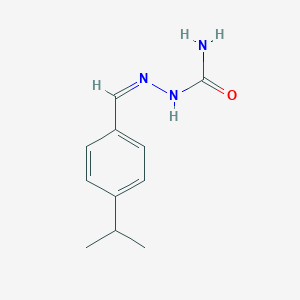
![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)
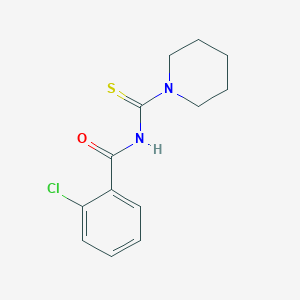
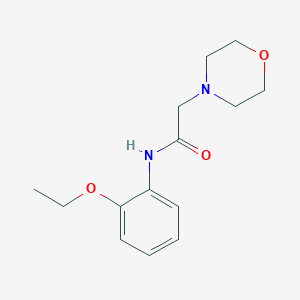
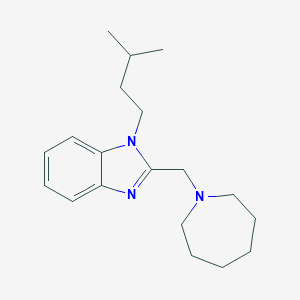
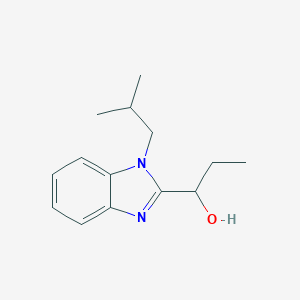
![4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B256017.png)
![isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B256026.png)
![N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide](/img/structure/B256028.png)
